(2,2,2-Trifluoroacetyl)-D-tyrosine

Description

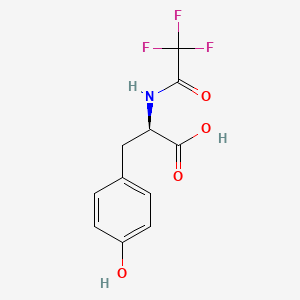

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10F3NO4 |

|---|---|

Molecular Weight |

277.20 g/mol |

IUPAC Name |

(2R)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |

InChI |

InChI=1S/C11H10F3NO4/c12-11(13,14)10(19)15-8(9(17)18)5-6-1-3-7(16)4-2-6/h1-4,8,16H,5H2,(H,15,19)(H,17,18)/t8-/m1/s1 |

InChI Key |

MSIICIIOIIEGNY-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)NC(=O)C(F)(F)F)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)O |

Origin of Product |

United States |

Applications of 2,2,2 Trifluoroacetyl D Tyrosine in Chemical Synthesis

Role as a Chiral Derivatization Reagent

Chiral derivatizing agents (CDAs) are crucial in analytical chemistry for determining the enantiomeric purity of a sample. They work by converting a mixture of enantiomers into a mixture of diastereomers, which, unlike enantiomers, have different physical and chemical properties and can be separated and quantified using techniques like chromatography and spectroscopy. wikipedia.org

(2,2,2-Trifluoroacetyl)-D-tyrosine can be employed as a chiral derivatizing agent to facilitate the separation of enantiomers. The general principle involves reacting the chiral tyrosine derivative with a racemic mixture of a target compound, such as an amino acid or an amine. This reaction forms two diastereomeric derivatives that can then be separated by standard chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

The trifluoroacetyl group enhances the volatility of the derivatives, which is particularly advantageous for GC analysis. The separation of these diastereomers allows for the quantification of the original enantiomers present in the mixture. While various CDAs exist, the choice of reagent is critical for achieving optimal separation, and this compound offers a specific set of properties that can be beneficial for certain classes of compounds. wikipedia.orgnih.gov The effectiveness of such separations often depends on the specific chiral stationary phase used in the chromatographic column. researchgate.net

Beyond analytical applications, chiral derivatization is a key step in the synthesis of optically active compounds. By separating the diastereomeric derivatives formed with this compound, chemists can isolate a single diastereomer. Subsequent cleavage of the chiral auxiliary (the this compound moiety) from the isolated diastereomer yields the desired enantiomerically pure compound. This strategy is a cornerstone of asymmetric synthesis, which is the controlled creation of new stereogenic units. ntnu.no

The synthesis of optically active phosphorus compounds, for instance, has been achieved through the condensation of diphenylphosphinyl chloride with chiral amines and alcohols. okstate.edu Similarly, the synthesis of various optically active esters of γ-amino-β-oxo acids, which are precursors to tetramic acids, has been successfully accomplished using protected and activated α-amino acids as acylating agents. researchgate.net

Building Block in Peptide Chemistry

The trifluoroacetyl group is a well-established protecting group in peptide synthesis. acs.orgacs.org this compound serves as a valuable building block in this field, allowing for the introduction of both a D-amino acid and a trifluoroacetyl moiety into a peptide chain.

This compound can be incorporated into synthetic peptides using standard solid-phase or solution-phase peptide synthesis protocols. google.com The use of D-amino acids like D-tyrosine is of particular interest as it can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide. The trifluoroacetyl group at the N-terminus can also serve as a protective group during the synthesis.

Unwanted trifluoroacetylation can sometimes occur as a side reaction during solid-phase peptide synthesis, particularly at the N-terminus of prolinyl peptides. researchgate.net However, when intentionally incorporated, as with this compound, the trifluoroacetyl group can be a desired feature of the final peptide.

The introduction of a trifluoroacetyl group can significantly modify the properties of a peptide. Research has shown that N-terminally trifluoroacetylated tyrosine-rich tetrapeptides exhibit potent antioxidant activity. nih.gov The presence of the trifluoroacetyl group, in conjunction with the specific peptide sequence, was found to be crucial for this activity. nih.gov This suggests that the electron-withdrawing nature and the hydrophobicity of the trifluoroacetyl group can influence the peptide's conformation and its ability to scavenge free radicals.

Intermediate in the Preparation of Advanced Organic Molecules

This compound and its derivatives are valuable intermediates in the synthesis of more complex organic molecules. The tyrosine scaffold itself is a versatile starting material, and the trifluoroacetyl group can be used as a protecting group or as a reactive handle for further transformations. researchgate.net

For example, N-trifluoroacetyl (TFA)-α-amino acid N-hydroxysuccinimide (OSu) esters have been utilized as effective acylating agents in Friedel–Crafts reactions to produce α-amino aryl ketones. clockss.org Specifically, TFA-Tyr-OSu derivatives have been shown to react with benzene (B151609) to yield intermolecular acylation products without the need to protect the hydroxyl group on the tyrosine ring. clockss.org This highlights the utility of the trifluoroacetyl group in directing and facilitating certain chemical reactions.

Synthesis of Modified Tyrosine Analogues

The chemical structure of this compound allows for modifications at the phenolic ring and the carboxylic acid group, while the amine function remains protected. This enables the synthesis of a wide array of tyrosine analogues with tailored properties.

One significant application is in the synthesis of halogenated tyrosine derivatives. For instance, N-trifluoroacetyl-2,6-dibromo-tyrosine serves as a substrate for enzymatic resolution. Carboxypeptidase A can selectively hydrolyze the L-enantiomer from the racemic mixture, providing a method to isolate the D-enantiomer or synthesize the pure L-enantiomer, (2S)-2-amino-3-(2′,6′-dibromo-4′-hydroxy)phenylpropionic acid. rsc.org The kinetics of this enzymatic process have been studied to optimize the resolution. rsc.org

Table 1: Kinetic Parameters for Carboxypeptidase A Activity on N-trifluoroacetyl-2,6-dibromo-L-tyrosine

| Parameter | Value | Unit |

|---|---|---|

| Vmax | 0.32 | mM min⁻¹ mg⁻¹ |

| Km | 16.15 | mM |

This table presents the kinetic data for the enzymatic hydrolysis of N-trifluoroacetyl-2,6-dibromo-L-tyrosine, as reported in research. rsc.org

The trifluoroacetyl group can also be used in conjunction with other protecting groups to achieve late-stage functionalization of tyrosine residues within peptides. nih.gov For example, a ruthenium-catalyzed ortho-hydroxylation of a tyrosine derivative involves an intermediate ortho-trifluoroacetoxylation step. nih.gov This highlights the utility of the trifluoroacetyl moiety in directing and enabling specific chemical modifications on the tyrosine ring. nih.gov

Contributions to Unnatural Amino Acid Synthesis

Unnatural amino acids (ncAAs) are crucial for developing novel peptides and proteins with enhanced stability, unique functions, or specific labels for research. nih.govnih.gov this compound is a valuable chiral building block for the synthesis of these ncAAs. The D-configuration is particularly sought after for creating peptides that are resistant to degradation by proteases in biological systems.

The synthesis of ncAAs often requires a multi-step approach where different functional groups on the starting amino acid must be selectively protected and deprotected. The trifluoroacetyl group is advantageous because its removal conditions—typically mild basic hydrolysis or reductive cleavage—are orthogonal to many other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which are removed under acidic or basic conditions, respectively. google.comspbu.ru

The synthesis of 2,6-dibromo-L-tyrosine via enzymatic resolution of its N-trifluoroacetylated racemic precursor is a prime example of generating an unnatural amino acid. rsc.org Another approach is the asymmetric synthesis using Schöllkopf's bis-lactim ether method, where a key step involves the alkylation of a lithiated bis-lactim ether with 2,6-dibromo-4-methoxybenzyl bromide to ultimately yield the desired halogenated tyrosine derivative. rsc.org

This compound can also be a precursor in synthesizing more complex heterocyclic amino acids. While direct alkylation of some amino acid derivatives can be challenging, the stability of the trifluoroacetyl group allows for alternative, milder synthetic strategies, such as radical additions, to incorporate complex side chains. open.ac.uk This versatility expands the library of accessible unnatural amino acids for various applications in medicinal chemistry and materials science. rsc.org

Table 2: Examples of Modified and Unnatural Tyrosine Analogues Synthesized Using Trifluoroacetylated Precursors

| Precursor | Resulting Analogue | Synthetic Strategy Highlight |

|---|---|---|

| N-trifluoroacetyl-D,L-2,6-dibromotyrosine | 2,6-dibromo-L-tyrosine | Enzymatic resolution with carboxypeptidase A rsc.org |

| L-m-Tyrosine (via N-trifluoroacetyl intermediate) | N-trifluoroacetyl-3-acetyl-6-trimethylstannyl-L-m-tyrosine ethyl ester | Multi-step synthesis for PET tracer precursor osti.gov |

| Protected Tyrosine | ortho-Hydroxylated Tyrosine | Ruthenium-catalyzed ortho-trifluoroacetoxylation nih.gov |

| N-trifluoroacetyl hydrazide derivatives | N'-Alkyl hydrazides | Alkylation followed by deprotection researchgate.net |

This table summarizes selected examples of modified tyrosine analogues and unnatural amino acids derived from trifluoroacetyl-protected precursors, showcasing different synthetic methodologies.

Advanced Analytical Methodologies Employing 2,2,2 Trifluoroacetyl D Tyrosine

Chromatographic Techniques for Enantiomeric Analysis

Chromatographic methods are fundamental in separating and quantifying enantiomers. The use of (2,2,2-Trifluoroacetyl)-D-tyrosine and related derivatives is well-established in both high-performance liquid chromatography (HPLC) and gas chromatography (GC), where they are employed to achieve resolution of chiral compounds.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful technique for the separation of enantiomers. While this compound itself is an analyte, its separation, along with other trifluoroacetylated amino acids, is often achieved on CSPs. The choice of CSP is critical and is based on creating diastereomeric interactions with the analyte enantiomers, leading to different retention times.

Commonly used CSPs for the separation of such derivatives include those based on polysaccharides, like Lux Amylose-2 and Chiralpak AD-3, and Pirkle-type phases like D-Phenylglycine. hplc.euscience.govobrnutafaza.hr Pirkle columns, available in both L- and D-configurations, are π-acceptor phases that can resolve compounds with π-basic groups. hplc.euobrnutafaza.hr The selection of the mobile phase, typically a normal-phase mixture of a hydrocarbon and an alcohol modifier (e.g., ethanol, isopropanol), is crucial for achieving optimal separation. hplc.euobrnutafaza.hr The ability to invert the elution order by using a CSP of the opposite configuration is a significant advantage, particularly for accurately quantifying trace enantiomers. hplc.eu

For example, a reversed-phase chiral HPLC method was developed for afoxolaner (B517428) using a CHIRALPAK AD-RH column, demonstrating the versatility of polysaccharide-based CSPs. science.gov The method validation, following ICH guidelines, confirmed its suitability for determining chiral purity with high resolution and selectivity. science.gov

Table 1: HPLC Parameters for Chiral Separations

| Parameter | Example 1: Phenylglycine CSP | Example 2: CHIRALPAK AD-RH |

| Analyte Type | Compounds with π-basic groups | Afoxolaner enantiomers |

| Stationary Phase | D-Phenylglycine (5 µm) | CHIRALPAK AD-RH (5 µm) |

| Mobile Phase | Hexane/Ethanol (70/30) | Water/Isopropanol/Acetonitrile (40/50/10) |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection | UV 254 nm | UV 312 nm |

| Resolution (Rs) | Not specified | 2.3 |

| Selectivity (α) | 1.22 | 1.24 |

This table presents typical parameters from different chiral HPLC applications and is for illustrative purposes. hplc.euscience.gov

Two-Dimensional HPLC Approaches

Two-dimensional liquid chromatography (2D-LC) offers significantly enhanced resolution for complex samples by combining two different separation mechanisms. nih.govnih.gov This technique can be particularly useful for analyzing challenging samples like linker drug intermediates used in antibody-drug conjugates (ADCs), where numerous structurally similar impurities may co-elute in a single dimension. nih.gov

In a typical 2D-LC setup, fractions from the first dimension (¹D) separation are transferred to a second dimension (²D) column with a different selectivity. nih.gov Approaches like high-resolution sampling (HRS) 2D-LC allow for the detailed analysis of specific regions of the ¹D chromatogram, providing both qualitative and quantitative information. nih.gov This method has demonstrated the ability to resolve over 15 co-eluting impurities from a main component, with a limit of quantitation (LOQ) below 0.01%, showcasing a sensitivity over five times greater than conventional 1D-LC. nih.gov

Another strategy in RPLC x RPLC is the use of parallel gradients, where the ²D gradient slope is correlated with the ¹D gradient, which can improve the use of the available ²D separation space. nih.gov While no specific studies detailing the use of this compound in a 2D-HPLC system were found, the principles of 2D-LC are broadly applicable for the high-resolution analysis of complex mixtures containing such derivatized amino acids.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a premier technique for the analysis of volatile compounds. Amino acids are non-volatile, necessitating derivatization to increase their volatility for GC analysis. The N-trifluoroacetyl (N-TFA) derivatization, often coupled with esterification (e.g., to form n-butyl or isopropyl esters), is a common and effective strategy. nih.govacs.orgacs.org

The resulting volatile N-TFA-amino acid esters can then be separated on a chiral stationary phase. nih.govresearchgate.net Chirasil-Val, a CSP based on L-valine-tert-butylamide linked to a polysiloxane, is frequently used for this purpose and is available in both D- and L-configurations. nih.govresearchgate.net This allows for the reliable determination of enantiomeric ratios, which is crucial in fields like geochemistry and pharmacology. nih.gov The use of oppositely configured CSPs can help to improve the accuracy of determining enantiomeric fractions, especially when dealing with small deviations from a racemic mixture. researchgate.netuni-tuebingen.de

Research has demonstrated that N-(O,S)-trifluoroacetyl/ethylester derivatives of amino acids, including tyrosine, can be effectively analyzed by enantioselective GC on CSPs like Chirasil-D-Val, Chirasil-L-Val, and Lipodex E. researchgate.netuni-tuebingen.de

Table 2: GC Parameters for Enantiomeric Separation of N-TFA-Amino Acid Derivatives

| Parameter | Details |

| Analyte | N-Trifluoroacetyl-D/L-amino acid isopropyl esters |

| Derivatization | N-trifluoroacetylation and esterification |

| Stationary Phase | Chirasil-Val III; Lipodex E |

| Column Type | Fused silica (B1680970) capillary |

| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| Application | Determination of D/L ratios and enantiomeric fraction (EF) |

This table synthesizes common parameters used in the GC analysis of derivatized amino acids. nih.govresearchgate.netuni-tuebingen.de

Spectroscopic Characterization and Investigation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for the structural elucidation and chiral discrimination of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Enantiodiscrimination

NMR spectroscopy is a powerful tool for chiral analysis, often employing chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). researchgate.net CSAs are enantiomerically pure compounds that form transient, diastereomeric complexes (solvates) with the enantiomers of an analyte. acs.org This interaction leads to different magnetic environments for the nuclei of the two enantiomers, resulting in separate signals in the NMR spectrum, a phenomenon known as chemical shift nonequivalence (ΔΔδ). acs.org

In ¹H NMR spectroscopy, the addition of a CSA to a solution of a racemic analyte can induce splitting of proton signals. researchgate.net The magnitude of this splitting is a measure of the enantiodiscrimination efficiency. For N-trifluoroacetyl (N-TFA) amino acid derivatives, various CSAs have been explored. nih.govrsc.org

For instance, quinine (B1679958) has been shown to be a highly effective CSA for the ¹H and ¹⁹F NMR enantiodiscrimination of N-TFA amino acids. rsc.org The interactions, typically hydrogen bonds, between the CSA and the analyte enantiomers lead to well-differentiated resonances, even at low concentrations. rsc.org Similarly, C₂-symmetrical bis-thiourea derivatives have demonstrated a remarkable ability to enantiodiscriminate N-TFA amino acid derivatives, often in the presence of an achiral additive like 1,4-diazabicyclo[2.2.2]octane (DABCO) which aids in solubilization and mediates the interaction. researchgate.netnih.gov

The choice of solvent can significantly impact the degree of separation, with deuterated benzene (B151609) (C₆D₆) often providing better results than chloroform (B151607) (CDCl₃). rsc.org The analysis of these diastereomeric solvates allows for the accurate determination of enantiomeric excess (ee) by integrating the separated proton signals. researchgate.net

Table 3: ¹H NMR Enantiodiscrimination of N-TFA Amino Acids using CSAs

| Chiral Solvating Agent (CSA) | Analyte Class | Key Observation | Solvent | Reference |

| Quinine | N-Trifluoroacetyl amino acids | High nonequivalence values (ΔΔδ) | C₆D₆, CDCl₃ | rsc.org |

| Bis-thiourea derivative (TFTDA) | N-Trifluoroacetyl amino acids | Enhanced enantiodiscrimination with DABCO | CDCl₃ | nih.gov |

| Thiourea derivative (1-TU) | N-3,5-dinitrobenzoyl amino acids | High nonequivalences (up to 0.2 ppm) | CDCl₃ with DABCO | acs.org |

This table summarizes findings from studies using different chiral solvating agents to discriminate amino acid derivatives.

Fluorine-19 (19F) NMR for Fluorinated Derivatives

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful technique for studying fluorinated molecules due to the favorable properties of the 19F nucleus, which include a high gyromagnetic ratio (83% of the sensitivity of 1H), a spin of 1/2, and a wide chemical shift range that is highly sensitive to the local electronic environment. nih.govnsf.gov The trifluoroacetyl (TFA) group in this compound serves as an excellent 19F NMR probe.

The chemical shift of the 19F nuclei in the TFA group is significantly influenced by several factors, including substrate structure, electronic environment, and solvent polarity. researchgate.netdovepress.comdovepress.com The general range for 19F chemical shifts in TFA-containing compounds is typically between -67 ppm and -85 ppm relative to a CFCl3 standard. dovepress.com This sensitivity allows for detailed investigation of molecular interactions and conformational changes. For instance, the delocalized electron density of the aromatic ring in the tyrosine residue can influence the shielding of the fluorine nuclei, providing information about the local environment. nih.gov

Research on various trifluoroacetylated compounds has demonstrated that solvent polarity can cause significant changes in 19F chemical shifts. dovepress.com Generally, an increase in solvent polarity leads to deshielding of the TFA group, resulting in a downfield shift. dovepress.com This is attributed to increased solvent clustering around the electron-withdrawing trifluoromethyl group. dovepress.com The enantiodiscriminating abilities of chiral agents like quinine have been successfully used to differentiate between the N-trifluoroacetyl derivatives of D- and L-amino acids using both 1H and 19F NMR, highlighting the utility of this technique for chiral analysis. rsc.org

Table 1: Factors Influencing 19F NMR Chemical Shifts of Trifluoroacetyl (TFA) Groups

| Factor | Description | Impact on Chemical Shift |

| Substrate Topology | The molecular structure to which the TFA group is attached, including ring size and conjugation. researchgate.netdovepress.com | Smaller ring sizes and extended conjugation can lead to greater deshielding (downfield shift). dovepress.com |

| Electronic Environment | The presence of electron-withdrawing or electron-donating groups near the TFA moiety. researchgate.netdovepress.com | Electron-withdrawing groups generally cause deshielding. researchgate.net |

| Solvent Polarity | The polarity of the solvent used for the NMR experiment. nih.govdovepress.com | Increased solvent polarity, especially in aprotic solvents, typically results in deshielding. dovepress.com |

| Concentration | The concentration of the analyte in the solvent. researchgate.netdovepress.com | Can influence chemical shifts, though often to a lesser extent than other factors. researchgate.net |

This table summarizes general findings for trifluoroacetylated compounds.

Mass Spectrometry (MS) for Structural Elucidation and Mechanism Studies

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of molecules and for studying reaction mechanisms. When coupled with separation techniques like liquid chromatography (LC), LC-MS becomes a powerful method for analyzing complex biological samples. mdpi.com For D-amino acids and their derivatives, such as this compound, MS provides high sensitivity and selectivity. nih.gov

In the analysis of D-amino acids, derivatization is often employed to enhance detection and to allow for chiral separation. mdpi.comnih.gov While this compound is already a derivative, its analysis by MS can provide crucial structural information. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can confirm the integrity of the trifluoroacetyl group and the tyrosine backbone. nih.gov This is particularly important in proteomics and metabolomics, where identifying specific modifications is key. nih.govnih.gov

MS has been instrumental in studying the mechanisms of amino acid racemization, the process by which an L-amino acid is converted to a D-amino acid, or vice versa. uni-giessen.de For example, studies have shown that D-amino acids can be formed during food processing through the Maillard reaction, with Amadori compounds acting as key precursors. uni-giessen.de By using MS to analyze samples, researchers can quantify the relative amounts of L- and D-enantiomers, often after chiral separation, providing insights into the conditions that promote racemization. uni-giessen.de The high selectivity of MS/MS allows for the use of stable isotope-labeled internal standards, which improves the accuracy and reproducibility of quantitative analyses of D-amino acids in biological tissues. nih.gov

Table 2: Mass Spectrometry Applications for this compound

| Application | Description | Key Findings from Related Research |

| Structural Confirmation | Verification of the molecular weight and structure through fragmentation analysis (MS/MS). | MS/MS can identify characteristic fragments corresponding to the trifluoroacetyl group and the tyrosine side chain. nih.govumich.edu |

| Mechanism Studies | Investigating chemical processes such as racemization or metabolic pathways. | MS analysis has shown that D-amino acids can form from L-amino acids during chemical reactions like the Maillard reaction. uni-giessen.de |

| Quantitative Analysis | Measuring the concentration of the compound in complex matrices, such as biological fluids. | LC-MS/MS methods are highly sensitive and selective for quantifying derivatized amino acids in biological samples. mdpi.comnih.gov |

This table extrapolates applications to this compound based on research on similar D-amino acid derivatives.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. jascoinc.com Because amino acids possess a chiral α-carbon, they are optically active and thus suitable for CD analysis. mtoz-biolabs.com this compound, being a chiral molecule, will produce a characteristic CD spectrum.

CD spectroscopy is highly effective for the chiral analysis of amino acids and their derivatives. mtoz-biolabs.comdntb.gov.ua It can be used to identify the presence of a specific enantiomer (D or L) and to determine the enantiomeric excess in a sample. mtoz-biolabs.comresearchgate.net The technique is sensitive to changes in the secondary structure of peptides and proteins, which is influenced by the chirality of their constituent amino acids. nih.gov

The aromatic side chain of the tyrosine residue in this compound contributes to the CD spectrum in the near-UV region (around 250-320 nm), while the amide chromophore of the trifluoroacetyl group contributes to the far-UV region (around 190-250 nm). nih.gov The sign and magnitude of the Cotton effect in the CD spectrum are unique to the D-configuration, allowing for its unambiguous differentiation from the corresponding L-enantiomer. jascoinc.comacs.org This makes CD spectroscopy a rapid and non-destructive method for confirming the chiral integrity of this compound.

Table 3: Principles of Circular Dichroism (CD) for Chiral Analysis of this compound

| Principle | Description | Relevance to this compound |

| Chirality and Optical Activity | Chiral molecules, like D-tyrosine derivatives, absorb left and right circularly polarized light differently. jascoinc.commtoz-biolabs.com | The D-configuration of the α-carbon results in a unique CD signal, distinguishing it from the L-form. |

| Chromophore Contribution | Different parts of the molecule (chromophores) absorb light at specific wavelengths. | The aromatic ring of tyrosine and the amide bond of the trifluoroacetyl group are key chromophores contributing to the CD spectrum. nih.gov |

| Enantiomeric Purity | The intensity of the CD signal is proportional to the concentration and enantiomeric excess of the chiral substance. researchgate.net | CD can be used to quantify the purity of a this compound sample. |

This table outlines the fundamental principles of CD spectroscopy as they apply to the analysis of chiral amino acid derivatives.

Computational Chemistry and Molecular Modeling of 2,2,2 Trifluoroacetyl D Tyrosine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for understanding the electronic structure and energetics of molecules.

DFT studies on analogous N-acylated fluorotyrosine derivatives have successfully elucidated trends in their electronic properties, which are crucial for understanding their reaction mechanisms. For instance, research on a series of N-acylated, carboxyamide fluorotyrosine analogues has shown that DFT calculations can accurately predict their reduction potentials and pKa values. nih.gov These calculations are vital for interrogating the detailed reaction mechanisms accessible to such molecules. nih.gov

In a similar vein, DFT has been employed to study the photophysical properties of other complex organic molecules, identifying preferred protonation sites and explaining changes in fluorescence upon interaction with acids like trifluoroacetic acid. researchgate.net This suggests that DFT could be instrumental in predicting the reactivity of the trifluoroacetyl group in (2,2,2-Trifluoroacetyl)-D-tyrosine and how its electronic properties are influenced by the surrounding chemical environment. The choice of functional and basis set is critical for accuracy in these calculations, with combinations like B3LYP/6-311++G(d,p) being commonly used for their balance of computational cost and precision. acs.org

The three-dimensional structure of this compound is fundamental to its function and interactions. Conformational analysis using DFT can identify the most stable arrangements of the molecule in both the gas phase and in solution. Studies on tyrosine dipeptide analogues have demonstrated that the interplay between the backbone and side chain, including stabilizing interactions between the NH bond and the aromatic ring, significantly influences the relative stabilities of different conformers. nih.gov The presence of a solvent, often modeled using a polarizable continuum model (PCM), can significantly alter the potential energy surface, typically favoring more helical structures. nih.gov

For N-formyl-l-tyrosinamide, a related compound, exhaustive conformational analyses have been performed using genetic algorithms combined with DFT calculations. academie-sciences.fr These studies map out the potential energy surface as a function of the backbone (Φ, ψ) and side-chain (χ1, χ2, χ3) torsional angles, identifying numerous stable conformations. academie-sciences.fr The lowest energy structures are often characterized by specific backbone folds and side-chain orientations. academie-sciences.fr Such a detailed conformational landscape is crucial for understanding how this compound might present itself for molecular recognition events.

| Study Focus | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Tyrosine dipeptide analogue | DFT with PCM | Solvent stabilizes helical structures. | nih.gov |

| N-formyl-l-tyrosinamide | Genetic algorithm with DFT | Identified 19 common structures with a related phenylalanine derivative. | academie-sciences.fr |

| L-proline-tyrosine dipeptide | DFT/B3LYP/6-31G(d,p) | Determined stable conformers and investigated dimer forms. | researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the time-dependent behavior of molecules, providing insights into their dynamic interactions and the processes of molecular recognition.

The chirality of this compound is a key feature, and understanding its stereoselective interactions is critical. Quantum mechanical calculations have been successfully used to corroborate experimental findings on the chiral recognition of D- and L-tyrosine. acs.orgnih.gov For example, in the interaction of tyrosine enantiomers with a chiral probe, QM calculations confirmed a stronger binding affinity for D-tyrosine. acs.orgnih.gov These studies provide a strong basis for modeling the interactions of this compound with chiral selectors or biological receptors.

MD simulations can further explore the dynamic nature of these interactions. For instance, MD simulations of dipeptides are used to generate features based on backbone dihedral angle distributions and electrostatic potentials, which can then be used in machine learning models to predict the structural ensembles of larger molecules. acs.org Such an approach could be applied to this compound to understand how the trifluoroacetyl group influences its conformational dynamics and interaction patterns.

Computational modeling is also valuable in understanding and predicting the outcomes of analytical separations of enantiomers. The enantioselective recognition observed in mass spectrometry has been shown to be in good agreement with results from high-performance liquid chromatography (HPLC). polyu.edu.hk Theoretical calculations can help to rationalize these observations by modeling the formation of diastereomeric complexes between the analyte and a chiral selector. polyu.edu.hk

For tyrosine enantiomers, various methods have been developed for their chiral recognition and quantitative analysis, often supported by theoretical calculations to confirm the differential interactions. researchgate.net By modeling the diastereomeric complexes that this compound would form with a chiral stationary phase, for example, it is possible to gain insights into the separation mechanism and potentially design more effective analytical methods.

| System Studied | Key Finding | Computational Approach | Reference |

|---|---|---|---|

| Tyrosine enantiomers with a chiral probe | Stronger binding affinity for D-tyrosine confirmed. | Quantum Mechanical Calculations | acs.orgnih.gov |

| Tyrosine enantiomers with L-cysteine capped CdTe quantum dots | Different quenching percentages in fluorescence observed. | Quantum Mechanical Calculations | researchgate.net |

| Chiral recognition by mass spectrometry | Good agreement with HPLC results. | Quantum Chemical Calculations (preliminary) | polyu.edu.hk |

Computational Approaches in Asymmetric Synthesis Design

Computational methods are increasingly being used to guide the design of asymmetric syntheses. By modeling reaction pathways and transition states, it is possible to predict the stereochemical outcome of a reaction and to design catalysts or chiral auxiliaries that favor the formation of the desired enantiomer.

In the context of producing enantiopure compounds, computational analysis has been instrumental in elucidating the structural basis for diastereoselectivity in enzyme-catalyzed reactions. acs.org For example, extensive computational analysis, including structural modeling and molecular docking, has been used to understand and engineer the diastereoselectivity of styrene (B11656) monooxygenases for the epoxidation of terpenes. acs.org This approach of combining computational design with experimental validation is a powerful strategy for developing efficient asymmetric syntheses. For a molecule like this compound, computational approaches could be used to design a stereoselective synthesis route, perhaps involving a chiral catalyst whose interactions with the precursors are optimized through modeling to yield the D-enantiomer with high purity.

Predictive Modeling for Enantioselective Reactions

Predictive modeling, often leveraging machine learning and quantum mechanics, has become a powerful strategy for forecasting the outcomes of enantioselective reactions. rsc.orgnih.gov For reactions involving this compound, either as a substrate, ligand, or catalyst, predictive models can be developed to estimate the enantiomeric excess (% ee) of the products. These models are typically built upon datasets from a series of related reactions, where systematic variations in reactants, catalysts, and conditions are correlated with the observed stereoselectivity. acs.org

The development of a predictive model for an enantioselective reaction involving this compound would generally follow these steps:

Data Collection: A training set of reactions is established, including various substrates and catalysts, along with their experimentally determined enantiomeric excesses.

Descriptor Generation: Molecular descriptors for the reactants and catalysts are calculated. For this compound, these would include quantum chemical parameters (e.g., partial charges, orbital energies) and steric descriptors that quantify the influence of the trifluoroacetyl group.

Model Training: A machine learning algorithm, such as a deep neural network or a support vector machine, is trained to find a mathematical relationship between the molecular descriptors and the enantiomeric excess. rsc.org

Model Validation: The model's predictive power is tested on a separate set of reactions not included in the training data.

For instance, in a hypothetical catalytic reaction where this compound is used as a chiral ligand, a predictive model could forecast the enantioselectivity for a range of different substrates.

Illustrative Data Table: Predicted vs. Experimental Enantiomeric Excess for a Hypothetical Reaction

| Substrate | Predicted % ee | Experimental % ee |

| Substrate A | 85 | 88 |

| Substrate B | 72 | 75 |

| Substrate C | 91 | 93 |

| Substrate D | 65 | 62 |

This table is for illustrative purposes only and does not represent actual experimental data.

The insights gained from such models can accelerate the discovery of highly selective reaction conditions by minimizing the need for extensive experimental screening.

Ligand-Substrate Docking and Transition State Analysis

Transition state analysis, on the other hand, focuses on the highest energy point along the reaction coordinate, which determines the rate and selectivity of a chemical transformation. researchgate.net By calculating the structures and energies of the transition states for the formation of different stereoisomers, researchers can understand the origins of enantioselectivity.

For a reaction involving this compound, computational chemists would model the transition states leading to the major and minor enantiomers. The difference in the activation energies (ΔΔG‡) between these two transition states is directly related to the enantiomeric ratio of the products.

Key Steps in Ligand-Substrate Docking and Transition State Analysis:

Model Building: Three-dimensional models of the interacting molecules, including any catalyst and the this compound substrate, are constructed.

Conformational Search: The possible conformations of the flexible molecules are explored to identify low-energy structures.

Docking Simulation: The substrate is docked into the active site of the catalyst or enzyme to generate a set of possible binding poses. These poses are then scored based on their predicted binding affinity.

Transition State Search: For the most plausible binding poses, quantum mechanical calculations are performed to locate the transition state structures for the chemical reaction.

Energy Calculation: The relative energies of the transition states are calculated to predict the enantioselectivity of the reaction.

Illustrative Data Table: Calculated Transition State Energies and Predicted Enantioselectivity

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio |

| TS-(R) | 0.0 | 99 |

| TS-(S) | 2.5 | 1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Through these computational investigations, a detailed, atomistic picture of the enantioselective process can be obtained. This understanding is invaluable for the rational design of more efficient and selective chemical reactions. The presence of the trifluoroacetyl group on the D-tyrosine core introduces unique electronic and steric features that can be exploited in the design of stereoselective processes, and computational modeling is the key to unlocking this potential. researchgate.netscirp.org

Future Directions and Emerging Research Avenues

Development of Novel Trifluoroacetylation Reagents

The synthesis of (2,2,2-Trifluoroacetyl)-D-tyrosine and related compounds is fundamentally dependent on the efficiency and selectivity of trifluoroacetylation reagents. While traditional reagents like trifluoroacetic anhydride (B1165640) (TFAA) are effective, ongoing research is focused on developing milder, more selective, and more versatile methods.

Future work is directed towards reagents that operate under neutral or near-neutral conditions to protect sensitive functional groups within complex molecules. For instance, reagents such as S-ethyl trifluorothioacetate and phenyl trifluoroacetate (B77799) have been explored for their ability to perform trifluoroacetylation under weakly basic or neutral conditions, respectively. Another innovative approach involves the use of 1,1,1-trichloro-3,3,3-trifluoroacetone, which trifluoroacetylates amino groups under exceptionally mild and neutral conditions.

A significant area of development is the creation of solid-phase or polymer-bound trifluoroacetylation reagents. These reagents simplify product purification by allowing the spent reagent to be removed by simple filtration, a considerable advantage in high-throughput synthesis and library generation. Furthermore, one-pot procedures, such as the triflic acid-promoted reaction using trifluoroacetic anhydride, are being refined to simultaneously protect and activate amino acids for subsequent reactions like Friedel-Crafts acylation, streamlining complex synthetic pathways.

| Reagent | Reaction Conditions | Key Advantages |

| Trifluoroacetic Anhydride (TFAA) | Often used with a base or acid catalyst | High reactivity, cost-effective |

| S-Ethyl Trifluorothioacetate | Weakly basic (pH 8–9), aqueous medium | Good for sensitive substrates, avoids harsh acids |

| Phenyl Trifluoroacetate | Neutral conditions, elevated temperatures (120–150°C) | Operates under neutral pH, suitable for acid-labile compounds |

| 1,1,1-Trichloro-3,3,3-trifluoroacetone | Neutral, mild conditions | Highly selective for amino groups, easily handled |

| Polymer-Bound Reagents | Varies; often in organic solvents | Simplified purification, potential for automation |

| Trifluoroacetic Acid Ester | Aqueous medium, controlled alkali conditions (pH 8-11) | Allows for selective trifluoroacetylation of specific amino groups |

Advanced Applications in Chiral Separations and Analytical Chemistry

The trifluoroacetyl group is instrumental in the chiral separation and analysis of amino acids. Because this compound is a derivative of a non-natural enantiomer, its detection and separation from its L-counterpart are critical in various research contexts. The derivatization of amino acids to their N-trifluoroacetyl esters increases their volatility, making them highly suitable for analysis by gas chromatography (GC). researchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) on a chiral stationary phase, such as Chirasil-L-Val, is a powerful technique for separating and quantifying amino acid enantiomers, including trifluoroacetylated derivatives. researchgate.netresearchgate.net This method is sensitive enough to determine enantiomeric ratios down to 0.1%. researchgate.net The trifluoroacetyl group, compared to other acyl groups, produces more volatile derivatives, which can lead to shorter analysis times and improved chromatographic performance.

Emerging techniques like supercritical fluid chromatography (SFC) are also being developed for the ultrafast chiral analysis of amino acids. nih.gov While many SFC methods focus on underivatized amino acids using specialized columns like CROWNPAK CR-I(+), the principles can be extended to derivatized compounds. nih.govresearchgate.net The addition of modifiers like trifluoroacetic acid to the mobile phase in SFC has been shown to significantly improve the separation of polar compounds like amino acids. tandfonline.com The unique properties of this compound make it an excellent candidate for methods that combine the high efficiency of modern chromatography with the selectivity of chiral stationary phases.

| Technique | Role of Trifluoroacetylation | Application |

| Gas Chromatography (GC) | Increases volatility and thermal stability of the amino acid. researchgate.net | High-resolution separation of enantiomers on chiral stationary phases. researchgate.net |

| GC-Mass Spectrometry (GC-MS) | Enables sensitive detection and quantification of enantiomers. researchgate.net | Determination of enantiomeric excess and trace analysis of D-amino acids. |

| Supercritical Fluid Chromatography (SFC) | Modifies polarity and interaction with stationary/mobile phases. | Ultrafast chiral separations with reduced solvent consumption. nih.govtandfonline.com |

| Liquid Chromatography (LC) | Creates diastereomers with a chiral derivatizing agent for separation on achiral columns. | High-throughput screening and analysis in complex biological matrices. |

Integration with Synthetic Biology for Non-Canonical Amino Acid Incorporation

Synthetic biology offers powerful tools to incorporate non-canonical amino acids (ncAAs) into peptides and proteins, thereby expanding their chemical and functional diversity. Cell-free protein synthesis (CFPS) systems and genetic code expansion techniques are at the forefront of this research. These systems provide an "open" environment that allows for the introduction of engineered components, such as orthogonal aminoacyl-tRNA synthetases (aaRSs) and tRNAs, to reassign codons for ncAA incorporation.

(22,2-Trifluoroacetyl)-D-tyrosine, and its deprotected form, could be candidates for such incorporation strategies. While the incorporation of D-amino acids presents unique challenges to the ribosomal machinery, advancements are being made to overcome these hurdles. The trifluoroacetyl group could serve as a protective group during the synthesis of the ncAA-tRNA conjugate or as a unique chemical handle for post-translational modification.

Future research will likely focus on engineering the translation machinery—including ribosomes and elongation factors—to more efficiently accept D-amino acids or bulky N-acylated residues. Furthermore, novel strategies, such as using quadruplet codons instead of the standard triplet, are emerging to increase the number of ncAAs that can be simultaneously incorporated without requiring extensive host genome modifications. The integration of complex tyrosine derivatives like this compound into these platforms could lead to the production of novel biopolymers, therapeutic peptides with enhanced stability, and proteins containing unique spectroscopic probes.

| Method | Principle | Potential for Tyrosine Derivatives |

| Cell-Free Protein Synthesis (CFPS) | In vitro protein synthesis using cell extracts or purified components (PURE system). | High flexibility for testing engineered tRNAs and synthetases for bulky or D-amino acid derivatives. |

| Genetic Code Expansion (GCE) | Reassignment of codons (e.g., stop codons) using orthogonal tRNA/aaRS pairs. | Enables site-specific incorporation of a tyrosine analog into a protein sequence in vivo or in vitro. |

| Quadruplet Codon Strategy | Use of four-base codons to create new coding opportunities. | Expands the number of available codons, allowing for the potential incorporation of multiple different tyrosine derivatives in a single protein. |

Exploration of Derivatization in Mechanistic Enzymology

The chemical modification of amino acids is a cornerstone of mechanistic enzymology, allowing researchers to probe enzyme active sites and elucidate reaction mechanisms. Tyrosine is a particularly important residue due to its phenolic side chain, which can participate in proton and electron transfer reactions. Derivatizing tyrosine, for instance by introducing a trifluoroacetyl group on the amine, alters its electronic and steric properties, turning it into a powerful tool for studying enzyme function.

By genetically incorporating unnatural tyrosine analogs into an enzyme's active site, researchers can systematically study how factors like the pKa and reduction potential of the phenol (B47542) ring influence catalytic activity. For example, studies on model oxidases have shown a linear relationship between the phenol pKa of substituted tyrosines and the enzyme's oxygen reduction activity. While this compound itself modifies the amino group, the principles of using derivatization to probe function are directly applicable. The trifluoroacetyl group can serve as a spectroscopic probe (e.g., for ¹⁹F NMR) or as a sterically demanding substituent to investigate the spatial constraints of an enzyme's active site.

Future research will explore the use of such derivatives to study a wider range of enzymes, including kinases, phosphatases, and aminomutases. Redesigning enzymes to accept modified substrates, such as phenylalanine aminomutase mutants that can process trans-p-hydroxycinnamic acid, demonstrates the potential for enzymes to catalyze reactions on complex tyrosine derivatives. This synergy between chemical derivatization and protein engineering is a promising avenue for understanding and manipulating enzymatic catalysis.

Enhancement of Computational Models for Complex Tyrosine Derivatives

Computational modeling has become an indispensable tool for predicting and understanding the behavior of biological molecules. For complex amino acid derivatives, computational models can predict post-translational modifications (PTMs), model interactions with other molecules, and simulate reaction mechanisms.

Several computational tools have been developed specifically for tyrosine. For example, predictors like TyrPred and NTyroSite use machine learning algorithms, such as support vector machines and random forests, to identify potential sites of tyrosine nitration, sulfation, and phosphorylation based on protein sequence and evolutionary information. researchgate.netresearchgate.net These models demonstrate the power of computational approaches in handling the complexity of modified residues.

The future of this field lies in enhancing these models to incorporate a wider range of derivatives, including those with non-natural modifications like trifluoroacetylation. This requires the development of new force fields and quantum mechanical parameters that accurately describe the unique electronic properties, steric bulk, and vibrational frequencies of the trifluoroacetyl group. Advanced quantum mechanics/molecular mechanics (QM/MM) methods are already being used to study the role of modified tyrosine residues in enzyme active sites, helping to reconcile conflicting experimental and spectroscopic data. By expanding these computational toolkits, researchers will be better able to predict the structural and functional consequences of incorporating this compound into peptides and proteins, guiding future experiments in synthetic biology and enzymology.

| Computational Model/Method | Technique | Application to Tyrosine Derivatives |

| TyrPred | Machine Learning (Elastic Net, Support Vector Machine) | Predicts nitration, sulfation, and phosphorylation sites on tyrosine residues. researchgate.net |

| NTyroSite | Machine Learning (Random Forest, Sequence Features) | Predicts protein nitrotyrosine sites from sequence information. researchgate.net |

| QM/MM Simulations | Quantum Mechanics / Molecular Mechanics | Models reaction mechanisms and spectroscopy of modified tyrosine in enzyme active sites. |

| Molecular Dynamics (MD) | Classical Mechanics Simulations | Simulates the conformational dynamics of peptides/proteins containing modified tyrosine residues. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2,2,2-Trifluoroacetyl)-D-tyrosine, and what are their respective advantages?

- Methodological Answer : The trifluoroacetyl group is typically introduced via acylation of tyrosine using trifluoroacetyl chloride (TFAC) or trifluoroacetic anhydride (TFAA) under anhydrous conditions. For example, trifluoroacetyl chloride reacts with the amino group of tyrosine in dichloromethane at 0–5°C, yielding the protected derivative . A two-step approach may involve activation of the carboxyl group (e.g., using HOBt/EDC coupling reagents) before acylation to prevent side reactions. Advantages include high electrophilicity of TFAC, enabling rapid reaction kinetics (>90% yield in some protocols) , while TFAA offers milder conditions for acid-sensitive substrates.

Table 1: Comparison of Synthetic Routes

| Reagent | Solvent | Temp. (°C) | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Trifluoroacetyl chloride | DCM | 0–5 | 88–91 | High reactivity, minimal byproducts |

| Trifluoroacetic anhydride | THF | 25 | 85 | Compatible with heat-sensitive substrates |

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : The trifluoroacetyl group produces distinct NMR signals (δ ≈ -75 ppm, quartet) and NMR resonances for the tyrosine aromatic protons (δ 6.8–7.2 ppm). The D-configuration can be confirmed via chiral HPLC or polarimetry .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 294.1). Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- IR Spectroscopy : Stretching vibrations for C=O (1740 cm) and CF (1250–1150 cm) groups validate acylation .

Q. What are the optimal storage conditions to ensure the stability of this compound in laboratory settings?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Storage under inert gas (argon) in amber glass vials at -20°C minimizes degradation. Lyophilized forms are stable for >12 months, whereas solutions in anhydrous DMF or DMSO should be used within 1 week . Desiccants (e.g., silica gel) in storage containers reduce moisture uptake.

Advanced Research Questions

Q. How does the trifluoroacetyl group influence the reactivity of tyrosine in peptide coupling reactions, and what mechanistic considerations arise?

- Methodological Answer : The electron-withdrawing CF group reduces the nucleophilicity of tyrosine’s amino group, preventing undesired side reactions during solid-phase peptide synthesis (SPPS). However, it necessitates stronger activation (e.g., HATU/DIPEA) for amide bond formation. Mechanistically, the trifluoroacetyl moiety stabilizes transition states via inductive effects, accelerating acylation but requiring careful deprotection (e.g., piperidine/DMF) to avoid racemization .

Q. What strategies can mitigate racemization during the incorporation of this compound into peptide chains?

- Methodological Answer :

- Low-Temperature Coupling : Perform reactions at 4°C to slow base-catalyzed racemization .

- Ultrasonic Activation : Enhances coupling efficiency without excessive heating, reducing epimerization risk .

- Deprotection Optimization : Use 20% piperidine in DMF for ≤10 min to cleave the trifluoroacetyl group while preserving stereochemistry .

Q. In diazo transfer reactions, how does the trifluoroacetyl moiety act as a directing group, and what experimental parameters optimize its efficacy?

- Methodological Answer : The trifluoroacetyl group enhances electrophilicity at the β-carbon of tyrosine, facilitating diazo group transfer via enolate intermediates. Key parameters:

- Base Selection : LiHMDS or KOtBu generates stable enolates for reaction with diazo donors (e.g., TsN) .

- Solvent Effects : Anhydrous THF or DMF improves enolate stability.

- Temperature Control : -78°C minimizes side reactions (e.g., dimerization) .

Data Contradiction Analysis

- Synthetic Yield Discrepancies : reports 88% yield for trifluoroacetyl chloride-mediated synthesis vs. 91% for trifluoroacetic acid routes. This discrepancy may arise from purity of starting materials (e.g., tyrosine hydroxyl protection) or reaction scale (microscale vs. bulk) . Researchers should validate protocols under controlled conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.